Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
Overview
Description
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane is a tetraphenylmethane derivative functionalized with pinacolborane groups at the para-positions of each phenyl ring. This compound is notable for its tetrahedral structure, which results from the sp3 hybridization of the central carbon atom. The presence of pinacolborane groups makes it a valuable building block for the synthesis of covalent organic frameworks (COFs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane typically involves the reaction of tetraphenylmethane with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate. The reaction is conducted in an inert atmosphere, often using a solvent like toluene or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the scalability of the synthesis process would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane primarily undergoes coupling reactions due to the presence of pinacolborane groups. These reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds
Stille Coupling: Similar to the Suzuki-Miyaura coupling, this reaction involves the coupling of the boronate ester with organostannanes
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl halides, organostannanes
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents (e.g., toluene, THF), elevated temperatures (e.g., 80-120°C)
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of COFs and MOFs (metal-organic frameworks), which have applications in gas storage, separation, and catalysis
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to the unique properties of boron atoms
Medicine: Investigated for its role in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer
Industry: Utilized in the production of advanced materials with high surface areas and unique photophysical properties
Mechanism of Action
The mechanism of action of Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane is primarily based on its ability to undergo coupling reactions. The pinacolborane groups facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions involve the activation of the boronate ester and its subsequent coupling with an electrophilic partner, such as an aryl halide .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene: Similar structure but with an ethene core instead of methane
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzene: Similar structure but with a benzene core instead of methane
Uniqueness
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane is unique due to its tetrahedral structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of three-dimensional COFs with high surface areas and tunable properties .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenyl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64B4O8/c1-41(2)42(3,4)55-50(54-41)37-25-17-33(18-26-37)49(34-19-27-38(28-20-34)51-56-43(5,6)44(7,8)57-51,35-21-29-39(30-22-35)52-58-45(9,10)46(11,12)59-52)36-23-31-40(32-24-36)53-60-47(13,14)48(15,16)61-53/h17-32H,1-16H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBXSJVFDITRHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64B4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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